Nalbuphine sebacate

Description

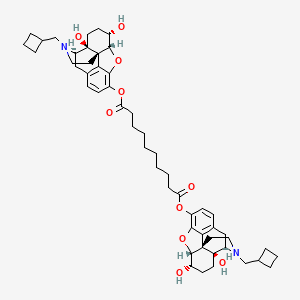

Structure

2D Structure

Properties

CAS No. |

311768-81-7 |

|---|---|

Molecular Formula |

C52H68N2O10 |

Molecular Weight |

881.1 g/mol |

IUPAC Name |

bis[(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,7-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] decanedioate |

InChI |

InChI=1S/C52H68N2O10/c55-35-19-21-51(59)39-27-33-15-17-37(45-43(33)49(51,47(35)63-45)23-25-53(39)29-31-9-7-10-31)61-41(57)13-5-3-1-2-4-6-14-42(58)62-38-18-16-34-28-40-52(60)22-20-36(56)48-50(52,44(34)46(38)64-48)24-26-54(40)30-32-11-8-12-32/h15-18,31-32,35-36,39-40,47-48,55-56,59-60H,1-14,19-30H2/t35-,36-,39+,40+,47-,48-,49-,50-,51+,52+/m0/s1 |

InChI Key |

ALOIOAGKUOQNID-ITCIXCFHSA-N |

SMILES |

C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)OC(=O)CCCCCCCCC(=O)OC7=C8C9=C(CC1C2(C9(CCN1CC1CCC1)C(O8)C(CC2)O)O)C=C7)O5)O)O |

Isomeric SMILES |

C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=C4C(=C(C=C6)OC(=O)CCCCCCCCC(=O)OC7=C8C9=C(C[C@@H]1[C@]2([C@]9(CCN1CC1CCC1)[C@@H](O8)[C@H](CC2)O)O)C=C7)O5)O)O |

Canonical SMILES |

C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)OC(=O)CCCCCCCCC(=O)OC7=C8C9=C(CC1C2(C9(CCN1CC1CCC1)C(O8)C(CC2)O)O)C=C7)O5)O)O |

Other CAS No. |

311768-81-7 |

Synonyms |

sebacoyl dinalbuphine ester |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Nalbuphine Sebacate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nalbuphine sebacate is a long-acting injectable prodrug of nalbuphine, a synthetic opioid with a mixed agonist-antagonist profile at opioid receptors. This unique mechanism, characterized by kappa-opioid receptor agonism and mu-opioid receptor antagonism, offers a promising therapeutic window for moderate to severe pain management with a reduced risk of respiratory depression and abuse potential compared to conventional mu-opioid agonists. This technical guide provides a comprehensive overview of the mechanism of action of this compound, from its initial hydrolysis to the downstream intracellular signaling cascades. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Introduction

This compound is an innovative approach to extend the therapeutic duration of nalbuphine, a well-established analgesic.[1] By creating a diester of nalbuphine with sebacic acid, a long-acting formulation is achieved. Following intramuscular injection, this compound forms an oil-based depot from which it is gradually released and hydrolyzed by endogenous esterases to yield the active parent drug, nalbuphine.[2][3] This guide delves into the core mechanisms that underpin the pharmacological effects of this compound, providing a technical resource for the scientific community.

Prodrug Conversion and Pharmacokinetics

This compound is administered as an oil-based intramuscular injection, typically a mixture of benzyl benzoate and sesame oil.[3] This formulation allows for the formation of a depot in the muscle tissue, from which the prodrug is slowly released into the systemic circulation.[1]

Once in the bloodstream and tissues, this compound is rapidly hydrolyzed by non-specific esterases, such as carboxylesterases and cholinesterases, to release two molecules of nalbuphine and one molecule of sebacic acid, a naturally occurring dicarboxylic acid.[4] The rate-limiting step in this process is the release of the prodrug from the oily vehicle.[5]

The pharmacokinetic profiles of dithis compound (DNS) and its active metabolite, nalbuphine, have been characterized in human studies. A single intramuscular injection of 150 mg of DNS provides sustained plasma concentrations of nalbuphine for up to seven days.[6][7]

Table 1: Comparative Pharmacokinetic Parameters of Dithis compound (DNS) and Nalbuphine

| Parameter | Dithis compound (150 mg IM) | Nalbuphine HCl (20 mg IM) |

| Mean Absorption Time (t½a) | 145.2 hours[6] | - |

| Elimination Half-life (t½β) | 83.2 hours (DNS)[1] | 4.0 hours[1] |

| Relative Bioavailability of Nalbuphine | 85.4% (compared to nalbuphine HCl)[6] | - |

Data compiled from multiple sources.[1][6]

Molecular Mechanism of Action: Receptor Binding and Functional Activity

The pharmacological effects of nalbuphine are mediated through its interaction with opioid receptors, primarily the kappa (κ) and mu (μ) opioid receptors. It exhibits a mixed agonist-antagonist profile, acting as an agonist at the κ-opioid receptor and a partial agonist or antagonist at the μ-opioid receptor.[8][9]

Table 2: Nalbuphine Opioid Receptor Binding Affinities (Ki)

| Receptor Subtype | Ki (nM) |

| Mu (μ) | 0.5[9] |

| Kappa (κ) | 29[9] |

| Delta (δ) | 60[9] |

Data from radioligand displacement studies in rat brain homogenates.[9]

Table 3: Nalbuphine Functional Activity at Opioid Receptors

| Receptor | Assay | Parameter | Value | Functional Consequence |

| Kappa (κ) | [³⁵S]GTPγS | EC₅₀ | ~100-200 nM (estimated) | Agonist |

| Eₘₐₓ | Partial to Full Agonist | Analgesia, Sedation | ||

| Mu (μ) | cAMP Inhibition | EC₅₀ | ~10-50 nM (estimated) | Partial Agonist |

| Eₘₐₓ | Lower than full agonists | Antagonism of full μ-agonists |

Estimated values based on qualitative descriptions and comparative data from available literature. Precise EC₅₀ and Eₘₐₓ values for nalbuphine in these specific assays are not consistently reported across the literature.

Kappa-Opioid Receptor Agonism

Nalbuphine's analgesic properties are primarily attributed to its agonist activity at the κ-opioid receptor.[8] Like other κ-agonists, nalbuphine couples to the inhibitory G-protein, Gi/o. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit of the dissociated G-protein can also directly modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[10][11] These actions collectively lead to hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, thereby dampening the transmission of nociceptive signals.

Furthermore, activation of the κ-opioid receptor by nalbuphine can also modulate intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, such as the extracellular signal-regulated kinase (ERK) pathway.[12]

Mu-Opioid Receptor Antagonism/Partial Agonism

Nalbuphine's interaction with the μ-opioid receptor is more complex, exhibiting characteristics of both a partial agonist and an antagonist.[13] In the absence of other μ-agonists, nalbuphine can weakly activate the μ-opioid receptor, leading to some degree of G-protein coupling and downstream signaling, similar to the κ-opioid receptor pathway. However, its efficacy is significantly lower than that of full μ-agonists like morphine or fentanyl.[13]

When co-administered with a full μ-agonist, nalbuphine acts as a competitive antagonist, displacing the full agonist from the receptor and thereby reducing its effects.[13] This antagonistic action is crucial to nalbuphine's favorable side-effect profile, as it mitigates the respiratory depression, euphoria, and abuse potential associated with strong μ-opioid receptor activation. The interaction with β-arrestin signaling pathways, which are implicated in some of the adverse effects of opioids, is also an area of active research.[14][15]

References

- 1. ww2.uthscsa.edu [ww2.uthscsa.edu]

- 2. The peripheral antinociceptive effect of nalbuphine is associated with activation of ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effectiveness of nalbuphine, a κ-opioid receptor agonist and μ-opioid receptor antagonist, in the inhibition of INa , IK(M) , and IK(erg) unlinked to interaction with opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of dithis compound and nalbuphine in human after intramuscular injection of dithis compound in an extended-release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Dithis compound? [synapse.patsnap.com]

- 9. Nalbuphine: an autoradiographic opioid receptor binding profile in the central nervous system of an agonist/antagonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spinal G-protein-gated potassium channels contribute in a dose-dependent manner to the analgesic effect of mu- and delta- but not kappa-opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spinal G-Protein-Gated Potassium Channels Contribute in a Dose-Dependent Manner to the Analgesic Effect of μ- and δ- But Not κ-Opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activity of opioid ligands in cells expressing cloned mu opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Nalbuphine Sebacate: A Long-Acting Opioid Prodrug

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Nalbuphine sebacate, also known as dithis compound (DNS), is a long-acting injectable prodrug of nalbuphine, a mixed agonist-antagonist opioid analgesic. Developed to provide sustained pain relief and reduce the need for frequent injections associated with its parent compound, this compound offers a unique pharmacokinetic profile. Following a single intramuscular injection, the prodrug is gradually released from its oil-based depot and is rapidly hydrolyzed by plasma esterases into the active moiety, nalbuphine. This formulation results in a prolonged absorption phase, delayed peak plasma concentrations, and a significantly extended elimination half-life, maintaining therapeutic blood levels for several days. This technical guide provides a comprehensive overview of the human pharmacokinetics of this compound, detailing its absorption, distribution, metabolism, and excretion, supported by quantitative data, experimental methodologies, and pathway visualizations.

Introduction

Nalbuphine is a semi-synthetic opioid that exhibits agonist activity at kappa-opioid receptors and antagonist activity at mu-opioid receptors. This mixed receptor profile provides effective analgesia with a ceiling effect on respiratory depression, offering a safer alternative to full mu-agonist opioids.[1][2] However, the clinical utility of nalbuphine hydrochloride, the conventional formulation, is limited by its short half-life, which necessitates frequent parenteral administration to manage moderate to severe pain.[3][4]

To address this limitation, this compound (marketed as Naldebain®) was developed. It is a diester prodrug of nalbuphine, formulated in an oil-based solution for extended release following intramuscular (IM) injection.[3][4][5] This design allows for the slow release of the prodrug from the injection site into the systemic circulation, where it is rapidly converted to nalbuphine, providing sustained analgesic effects for up to a week.[1][3][4][5] This guide synthesizes the available clinical data on the pharmacokinetics of this novel long-acting analgesic.

Pharmacokinetic Profile

The pharmacokinetic properties of nalbuphine following the administration of this compound are characterized by a slow, sustained absorption and a prolonged terminal elimination phase. The primary source of human pharmacokinetic data comes from a pivotal study in healthy volunteers who received a single 150 mg intramuscular dose.[3][4]

Absorption

Following a single 150 mg IM injection of dithis compound, the prodrug is slowly absorbed and quickly hydrolyzed by blood esterases into active nalbuphine.[6] Over 90% of the conversion from the prodrug to nalbuphine occurs within 30 minutes in fresh human whole blood.[6] The peak plasma concentration (Cmax) of nalbuphine is reached at a median time (Tmax) of 64.0 ± 9.3 hours.[6] The mean absorption time of nalbuphine from the prodrug formulation has been calculated to be 145.2 hours, indicating that the complete release of the drug from the depot takes approximately six days.[3][4][5]

Distribution

Nalbuphine exhibits a large apparent volume of distribution (Vd), estimated to be 10628 ± 4403 L in healthy volunteers after a 150 mg IM dose of the prodrug.[6] This extensive distribution suggests significant uptake into tissues. The prodrug, dithis compound, is approximately 90% bound to human plasma proteins.[6] Both the prodrug and nalbuphine partition into red blood cells, with RBC-to-plasma partition coefficients (KRBC/PL) of 1.20 and 1.24, respectively.[6]

Metabolism and Elimination

The elimination of nalbuphine derived from the sebacate prodrug is significantly prolonged. The mean elimination half-life (t½) is 83.2 ± 46.4 hours.[6] The mean clearance of nalbuphine is approximately 100 ± 11 L/h.[6] Excretion is primarily renal, with less than 4% of the nalbuphine dose recovered in the urine.[6]

Quantitative Pharmacokinetic Data

The following table summarizes the key single-dose pharmacokinetic parameters of nalbuphine in healthy human volunteers following the administration of a 150 mg intramuscular dose of this compound. For comparison, data for a standard 20 mg intramuscular dose of nalbuphine HCl is also included where available.

| Parameter | Nalbuphine from 150 mg DNS (IM) | Nalbuphine HCl 20 mg (IM) |

| Dose | 150 mg | 20 mg |

| Cmax (ng/mL) | 15.4 ± 6.4[6] | 60 ng/mL[7] |

| Tmax (hours) | 64.0 ± 9.3[6] | 0.5 - 0.67 hours[7] |

| t½ (hours) | 83.2 ± 46.4[6] | 2.2 - 2.6 hours[7] |

| Vd (L) | 10628 ± 4403[6] | ~274 L[7] |

| CL (L/h) | 100 ± 11[6] | ~90 L/h (1.5 L/min)[7] |

| Bioavailability (F) | 85.4% (relative to Nalbuphine HCl)[3][4] | 83% (absolute)[7] |

| Mean Absorption Time | 145.2 hours[3][4] | Not Applicable |

DNS: Dithis compound; IM: Intramuscular; Cmax: Maximum plasma concentration; Tmax: Time to Cmax; t½: Elimination half-life; Vd: Apparent volume of distribution; CL: Clearance.

Metabolism Pathway

The metabolic cascade of this compound is a two-stage process. First, the prodrug undergoes rapid, esterase-mediated hydrolysis in the blood to release two molecules of active nalbuphine. Subsequently, nalbuphine is metabolized primarily in the liver. This involves Phase I oxidation by cytochrome P450 enzymes (CYP450s) to form hydroxylated derivatives, followed by Phase II conjugation, predominantly via Uridine 5'-diphospho-glucuronosyltransferases (UGTs), to produce glucuronide metabolites.[6][8]

Experimental Protocols & Methodologies

The primary human pharmacokinetic data for this compound was established through a single-dose, open-label, prospective, two-period crossover study.[3][4]

Study Design

-

Treatments :

-

Design : Two-period crossover design with a 5-day washout period between treatments.[3][4]

-

Objective : To evaluate the extended blood concentration profile and bioavailability of nalbuphine from the DNS formulation.[3][4]

Bioanalytical Method

Due to the rapid hydrolysis of dithis compound in whole blood, special sample handling was required for its quantification.

-

Instrumentation : Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) was used for the simultaneous quantification of the prodrug and nalbuphine in human plasma.[5]

-

Sample Stabilization : To prevent ex vivo hydrolysis of the prodrug during sample analysis, an esterase inhibitor is crucial. Thenoyltrifluoroacetone was identified as an effective inhibitor for this purpose.[3][4]

-

Sample Preparation : A common method involves protein precipitation with acetonitrile or liquid-liquid extraction.[6]

-

Quantification : The method was validated with a linear range and acceptable precision and accuracy as per regulatory guidelines.

Conclusion

This compound represents a significant advancement in opioid analgesic therapy, transforming the short-acting parent drug, nalbuphine, into a long-acting formulation. Its pharmacokinetic profile is defined by a slow, continuous absorption from an intramuscular depot, rapid hydrolysis to the active compound, and a markedly prolonged elimination half-life. This allows for a single 150 mg injection to provide sustained, therapeutic concentrations of nalbuphine for up to a week, improving the convenience and consistency of pain management. The data presented in this guide provide a foundational understanding for researchers and clinicians working with this important therapeutic agent.

References

- 1. Multimodal Analgesia with Extended-Release Dithis compound for Perioperative Pain Management in Upper Extremity Trauma Surgery: A Retrospective Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Pharmacokinetics of dithis compound and nalbuphine in human after intramuscular injection of dithis compound in an extended-release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of dithis compound and nalbuphine in human after intramuscular injection of dithis compound in an extended‐release formulation | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. mims.com [mims.com]

- 7. The pharmacokinetics of intravenous, intramuscular, and subcutaneous nalbuphine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Dinalbuphine Sebacate: A Technical Guide for Drug Development Professionals

An In-depth Overview of a Long-Acting Opioid Analgesic

Abstract

Dinalbuphine sebacate (DNS), marketed under the trade name Naldebain®, is a novel, long-acting injectable opioid analgesic developed for the management of moderate to severe postoperative pain.[1] As a prodrug of nalbuphine, DNS offers a unique pharmacological profile characterized by a sustained analgesic effect, potentially reducing the frequency of dosing and improving patient compliance.[1][2] This technical guide provides a comprehensive overview of dithis compound, including its mechanism of action, clinical pharmacology, efficacy, and safety profile, with a focus on quantitative data, experimental protocols, and relevant signaling pathways to support further research and development.

Introduction

Dithis compound is a diester prodrug formed by linking two molecules of nalbuphine with sebacic acid.[1] This chemical modification results in a highly lipophilic compound that, when administered intramuscularly in an oil-based formulation, forms a depot at the injection site.[1][3] From this depot, dithis compound is slowly released into the systemic circulation, where it undergoes hydrolysis by plasma and tissue esterases to release the active analgesic, nalbuphine.[2][3]

Nalbuphine is a mixed agonist-antagonist opioid with a well-established clinical history. It exhibits agonistic activity at the kappa-opioid receptor (KOR) and antagonistic activity at the mu-opioid receptor (MOR).[3][4] This dual mechanism of action is thought to contribute to its analgesic efficacy while potentially mitigating some of the undesirable side effects associated with pure mu-opioid agonists, such as respiratory depression and abuse potential.[4][5] The extended-release profile of dithis compound is designed to provide stable, therapeutic concentrations of nalbuphine over a period of up to seven days from a single injection.[4]

Mechanism of Action

Prodrug Conversion and Release Kinetics

Following intramuscular injection, the oil-based formulation of dithis compound creates a depot in the muscle tissue. The prodrug gradually diffuses from this depot and is hydrolyzed by esterases in the surrounding tissues and bloodstream to release nalbuphine.[1] This slow release and conversion process is the basis for its long-acting analgesic effect.[2]

Opioid Receptor Signaling

The active metabolite, nalbuphine, exerts its pharmacological effects by interacting with opioid receptors, primarily the kappa and mu receptors.

-

Kappa-Opioid Receptor (KOR) Agonism: Nalbuphine is a potent agonist at the KOR.[4] Activation of KORs, which are G-protein coupled receptors (GPCRs), leads to the activation of inhibitory G-proteins (Gαi/o).[6][7] This initiates a signaling cascade that includes:

-

Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[6]

-

Modulation of ion channels, specifically the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[6][7] These actions result in hyperpolarization of the neuronal membrane and reduced neuronal excitability, thereby inhibiting the transmission of pain signals.[6]

-

-

Mu-Opioid Receptor (MOR) Antagonism: Nalbuphine acts as an antagonist at the MOR.[4] By blocking the action of endogenous and exogenous mu-opioid agonists, it can reverse or prevent mu-opioid-mediated effects such as respiratory depression and euphoria. This property also contributes to a lower potential for abuse and dependence compared to pure mu-opioid agonists.[4][5]

Recent research suggests that KOR signaling can be biased, with G-protein-mediated pathways primarily responsible for analgesia and β-arrestin-2 pathways potentially contributing to adverse effects like dysphoria.[8]

References

- 1. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]

- 2. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2022194022A1 - Procédé de préparation de sébacate de nalbuphine et de son intermédiaire - Google Patents [patents.google.com]

- 4. JP2015534952A - Long-acting analgesic / PLGA sustained-release agent of dithis compound - Google Patents [patents.google.com]

- 5. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of the Efficacy and Safety of Dithis compound, Patient-Controlled Analgesia, and Conventional Analgesia After Laparotomy for Gynecologic Cancers: A Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Extended-Release Dithis compound Versus Intravenous Patient-Controlled Analgesia with Fentanyl for Postoperative Moderate-to-Severe Pain: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Nalbuphine Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and underlying principles of nalbuphine esters. Nalbuphine, a potent opioid analgesic with a mixed agonist-antagonist profile, has a relatively short duration of action.[1][2] Ester prodrugs of nalbuphine have been developed to prolong its therapeutic effect, offering the potential for less frequent dosing and improved patient compliance.[1][3] This document details the synthetic methodologies, analytical characterization, and key physicochemical properties of these compounds, and provides insights into their mechanism of action.

Synthesis of Nalbuphine Esters

The primary method for synthesizing nalbuphine esters is the esterification of the phenolic hydroxyl group of nalbuphine base with various acylating agents, such as acid chlorides or acid anhydrides.[1][4] This approach allows for the introduction of a range of ester moieties, from simple short-chain alkyl esters to more lipophilic long-chain fatty acid esters.

A general synthetic workflow for the preparation of nalbuphine esters is outlined below.

Experimental Protocol: General Synthesis of Nalbuphine Esters

This protocol provides a general method for the synthesis of nalbuphine esters via esterification with an acid chloride.

Materials:

-

Nalbuphine hydrochloride

-

Ammonium hydroxide solution

-

Dichloromethane (anhydrous)

-

Triethylamine (anhydrous)

-

Appropriate acid chloride (e.g., propionyl chloride, pivaloyl chloride, decanoyl chloride)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Preparation of Nalbuphine Base:

-

Dissolve nalbuphine hydrochloride in water.

-

Slowly add ammonium hydroxide solution with stirring until the pH of the solution reaches approximately 9-10, leading to the precipitation of nalbuphine base.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

-

Esterification:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dried nalbuphine base in anhydrous dichloromethane.

-

Add anhydrous triethylamine to the solution to act as a base.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of the desired acid chloride in anhydrous dichloromethane dropwise to the cooled mixture with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for a specified time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, wash the reaction mixture sequentially with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nalbuphine ester.

-

Purify the crude product by silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Combine the fractions containing the pure ester and evaporate the solvent to yield the final product.

-

-

Characterization:

-

Characterize the purified nalbuphine ester using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.

-

Characterization of Nalbuphine Esters

The structural elucidation and purity assessment of synthesized nalbuphine esters are performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure of the nalbuphine esters. The formation of the ester linkage can be verified by the appearance of new signals corresponding to the acyl group and a downfield shift of the proton and carbon signals of the phenolic ring of the nalbuphine moiety.[5]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized esters and to study their fragmentation patterns, which further confirms their structure.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. The formation of the ester is confirmed by the appearance of a characteristic ester carbonyl (C=O) stretching vibration.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized nalbuphine esters and for quantifying them in various matrices.[7] A typical HPLC method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile.

Physicochemical and Pharmacokinetic Data

The physicochemical properties of nalbuphine esters, such as their lipophilicity and solubility, are critical determinants of their pharmacokinetic behavior as long-acting prodrugs. The in vivo duration of action is directly related to the rate of hydrolysis of the ester back to the active nalbuphine.

| Ester Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Duration of Analgesic Effect (hours) |

| Nalbuphine Propionate | C24H31NO5 | 413.51 | - | 10 |

| Nalbuphine Pivalate | C26H35NO5 | 441.56 | - | 30[8] |

| Nalbuphine Enanthate | C28H39NO5 | 469.61 | - | - |

| Nalbuphine Decanoate | C31H45NO5 | 511.70 | - | 160.8[1] |

| Nalbuphine Behenate | C43H69NO5 | 679.99 | - | - |

| Nalbuphine Arachidate | C41H65NO5 | 651.95 | - | - |

| Nalbuphine Benzoate | C28H31NO5 | 461.55 | - | - |

Note: Melting point and some duration of effect data for specific esters were not available in the searched literature. The duration of action can vary based on the animal model and experimental conditions.

In Vitro Hydrolysis of Nalbuphine Esters

The rate at which nalbuphine esters are hydrolyzed back to the parent drug is a key factor in their design as long-acting prodrugs. This is typically evaluated through in vitro studies using plasma from different species.

Experimental Protocol: In Vitro Plasma Hydrolysis

This protocol outlines a general procedure for determining the rate of hydrolysis of nalbuphine esters in plasma.

Materials:

-

Purified nalbuphine ester

-

Human, rat, or other species' plasma

-

Phosphate buffer solution (pH 7.4)

-

Acetonitrile

-

Internal standard for HPLC analysis

-

HPLC system with a suitable detector

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the nalbuphine ester in a suitable solvent (e.g., acetonitrile).

-

Dilute the stock solution with phosphate buffer (pH 7.4) to achieve the desired starting concentration.

-

-

Incubation:

-

Pre-incubate the plasma at 37°C.

-

Initiate the hydrolysis reaction by adding a small volume of the nalbuphine ester solution to the pre-warmed plasma.

-

Incubate the mixture at 37°C with gentle shaking.

-

-

Sampling and Analysis:

-

At predetermined time intervals, withdraw aliquots of the incubation mixture.

-

Immediately quench the enzymatic reaction by adding a protein-precipitating agent like cold acetonitrile containing an internal standard.

-

Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant for the concentration of the remaining nalbuphine ester and the formed nalbuphine using a validated HPLC method.

-

-

Data Analysis:

-

Plot the concentration of the nalbuphine ester versus time.

-

Determine the rate of hydrolysis and the half-life of the ester in the plasma.

-

Mechanism of Action: Opioid Receptor Signaling

Nalbuphine exerts its analgesic effects by interacting with opioid receptors, which are G-protein coupled receptors (GPCRs).[9] It is a mixed agonist-antagonist, acting as an agonist at kappa-opioid receptors (KOR) and a partial agonist or antagonist at mu-opioid receptors (MOR).[10][11] The signaling cascade initiated by nalbuphine binding to these receptors leads to a reduction in neuronal excitability and pain transmission.

Upon binding of nalbuphine to the opioid receptor, the associated inhibitory G-protein (Gi/o) is activated.[4] This activation leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate downstream effectors. The primary effects include the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, inhibition of voltage-gated calcium channels, and activation of inwardly rectifying potassium channels.[4] These actions collectively hyperpolarize the neuron, reducing its excitability and inhibiting the propagation of pain signals, resulting in analgesia.

Conclusion

The synthesis of nalbuphine esters represents a promising strategy for developing long-acting analgesic formulations. By modifying the physicochemical properties of the parent drug, particularly its lipophilicity, these prodrugs can be designed to have a prolonged duration of action. This technical guide provides a foundational understanding of the synthesis, characterization, and mechanism of action of nalbuphine esters, offering valuable insights for researchers and professionals in the field of drug development. Further research into the in vivo hydrolysis kinetics and the formulation of these esters will be crucial for their successful clinical translation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Nalbuphine | C21H27NO4 | CID 5311304 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Pharmacology of Long-Acting Nalbuphine

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nalbuphine is a synthetic opioid modulator with a unique dual mechanism of action, functioning as a kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) partial agonist or antagonist.[1][2][3] This profile confers potent analgesia with a ceiling effect on respiratory depression and a lower abuse potential compared to full MOR agonists.[3][4][5] However, its relatively short duration of action (3-6 hours) necessitates frequent administration for sustained relief.[2][6] To address this limitation, various long-acting formulations have been developed and evaluated in preclinical models. This document provides a comprehensive overview of the preclinical pharmacology of these long-acting nalbuphine preparations, focusing on their mechanism of action, pharmacokinetic profiles, pharmacodynamic effects in pain and pruritus models, and associated experimental methodologies.

Mechanism of Action

Nalbuphine's pharmacological effects are a direct result of its interaction with multiple opioid receptors in the central nervous system (CNS).[7][8]

Receptor Binding Profile

In vitro binding assays have determined nalbuphine's affinity for the three primary opioid receptors. It binds with the highest affinity to the µ-opioid receptor, followed by the κ- and δ-opioid receptors.[8] This mixed binding profile is fundamental to its agonist-antagonist properties.[9][10]

| Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |

| Mu (µ) | 0.5 | Partial Agonist / Antagonist | [8] |

| Kappa (κ) | 29 | Agonist | [8] |

| Delta (δ) | 60 | Low Affinity | [8] |

Signaling Pathways

Nalbuphine exerts its effects through G-protein coupled receptors (GPCRs).[11]

-

At the Kappa-Opioid Receptor (KOR): As an agonist, nalbuphine binding activates Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine monophosphate (cAMP) levels. It also modulates ion channels, causing an influx of potassium and inhibition of calcium channels, resulting in neuronal hyperpolarization and reduced neuronal excitability. This cascade is primarily responsible for its analgesic and anti-pruritic effects.[11][12]

-

At the Mu-Opioid Receptor (MOR): As a partial agonist or antagonist, nalbuphine competes with and displaces full MOR agonists like morphine.[8] This action mitigates typical MOR-mediated side effects such as respiratory depression, euphoria, and physical dependence.[6][13] The antagonist activity can also precipitate withdrawal symptoms in subjects physically dependent on full mu-opioid agonists.[4][6]

Long-Acting Formulations

Preclinical research has explored several strategies to extend nalbuphine's duration of action, primarily through depot formulations and prodrugs.

-

Oil-Based Depot: Formulating nalbuphine base in sesame oil, rather than the standard nalbuphine HCl in saline, creates an intramuscular depot. This formulation significantly slows the drug's release profile, prolonging its therapeutic effects.[14]

-

Prodrugs:

-

Nalbuphine Pivalate: A prodrug synthesized from nalbuphine, designed for slow hydrolysis back to the active parent compound, thereby extending its analgesic duration.[15][16]

-

Nalbuphine Sebacate (Dithis compound): An extended-release injectable prodrug formed by esterifying two nalbuphine molecules with sebacoyl chloride.[17] Following intramuscular injection, it is slowly released and hydrolyzed by esterases in the bloodstream to release active nalbuphine over several days.[17][18]

-

Preclinical Pharmacokinetics

The pharmacokinetic properties of nalbuphine and its long-acting formulations have been characterized in multiple animal species. Long-acting formulations consistently demonstrate delayed Tmax, prolonged half-life, and sustained plasma concentrations compared to standard nalbuphine HCl.

Table 1: Pharmacokinetic Parameters of Nalbuphine in C57BL/6 Mice (10 mg/kg)

| Route | Tmax (min) | Cmax (ng/mL) | Half-life (h) | AUC₀-inf (ng·h/mL) | Reference |

|---|---|---|---|---|---|

| Intraperitoneal | 10 | Data not specified | 0.94 | 2244 | [19] |

| Subcutaneous | 5 | Data not specified | 1.12 | 3169 |[19] |

Table 2: Pharmacokinetic Parameters of Nalbuphine in Hispaniolan Amazon Parrots (12.5 mg/kg)

| Route | Half-life (h) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Bioavailability (F) | Reference |

|---|---|---|---|---|---|

| Intravenous | 0.33 | 69.95 | 2.01 | N/A | [20] |

| Intramuscular | 0.35 | N/A | N/A | 1.03 |[20] |

Preclinical Pharmacodynamics

Analgesic Efficacy

Long-acting nalbuphine formulations have demonstrated significantly prolonged antinociceptive effects in rodent models of pain.

Table 3: Antinociceptive Effects of Nalbuphine Formulations in Sprague-Dawley Rats

| Formulation | Dose (µmol/kg, i.m.) | Pain Model | Duration of Action (h) | Reference |

|---|---|---|---|---|

| Nalbuphine HCl (in saline) | 25 | Paw Pressure | 1.5 | [14] |

| Nalbuphine HCl (in saline) | 50 | Paw Pressure | 2 | [14] |

| Nalbuphine HCl (in saline) | 100 | Paw Pressure | 3 | [14] |

| Nalbuphine Base (in oil) | 100 | Paw Pressure | 27 | [14] |

| Nalbuphine Base (in oil) | 200 | Paw Pressure | 49 | [14] |

| Nalbuphine Base (in oil) | 400 | Paw Pressure | 55 | [14] |

| Nalbuphine Pivalate (in oil) | 25 | Cold Ethanol Tail-Flick | 30 |[15][16] |

Anti-pruritic Efficacy

Nalbuphine's KOR agonism is effective at suppressing itch-related behaviors in preclinical models of chronic pruritus. This is a key area of clinical development for nalbuphine.[12][21]

Table 4: Anti-pruritic Effects of Nalbuphine in a Mouse Model of Contact Dermatitis (DNFB-induced)

| Dose (mg/kg) | Effect on Scratching | Effect on Cytokines | Reference |

|---|---|---|---|

| 3 | Significant decrease | Not specified | [12] |

| 10 | Significant decrease | Decreased IL-31, Increased IL-10 |[12] |

Studies show that nalbuphine's anti-scratch activity is mediated via KORs and is effective against scratching induced by multiple pruritogens, including Substance P, chloroquine, and deoxycholic acid.[12][21]

Preclinical Safety and Toxicology

Preclinical safety studies have been conducted to support clinical development.

-

Carcinogenicity: Long-term studies in rats (24 months) and mice (19 months) with oral administration showed no evidence of carcinogenicity.[2][4]

-

Mutagenesis: Nalbuphine did not show mutagenic activity in the Ames test but did induce an increased frequency of mutation in the mouse lymphoma assay.[2][4]

-

Prodrug Safety: For the long-acting prodrug this compound, the median lethal dose (LD50) was determined to be 300 mg/kg in dogs, with a no-observed-adverse-effect level (NOAEL) of less than 30 mg/kg.[17]

Detailed Experimental Protocols

In Vivo Analgesia Model: Cold Ethanol Tail-Flick Test

This protocol is adapted from studies evaluating the antinociceptive effect of nalbuphine prodrugs.[15][16]

Objective: To measure the analgesic effect of a test compound by assessing the latency of a rat to withdraw its tail from a cold stimulus.

Materials:

-

Male Sprague-Dawley rats.

-

Test compounds (e.g., Nalbuphine HCl in saline, Nalbuphine Pivalate in sesame oil).

-

Control vehicles (saline, sesame oil).

-

-30°C cold ethanol bath.

-

Timer/stopwatch.

Protocol Workflow:

In Vivo Pruritus Model: DNFB-Induced Contact Dermatitis

This protocol is based on the methodology used to evaluate nalbuphine's anti-pruritic effects in a chronic itch model.[12]

Objective: To induce chronic contact dermatitis and associated scratching behavior in mice to test the efficacy of anti-pruritic agents.

Materials:

-

1-fluoro-2,4-dinitrobenzene (DNFB).

-

Acetone and olive oil vehicle.

-

Test compound (Nalbuphine) and control (saline).

-

Video recording equipment.

Protocol Workflow:

-

Sensitization (Day 0): A solution of DNFB is applied to the shaved abdomen of the mice.

-

Challenge (Day 5): A lower concentration of DNFB is applied to the rostral neck to elicit an inflammatory response.

-

Repeated Challenge & Treatment: The DNFB challenge is repeated twice weekly for several weeks to establish a chronic itch model. Prior to select challenges (e.g., weeks 2, 3, and 4), mice are pre-treated with nalbuphine or saline.

-

Behavioral Analysis: Following the challenge, mice are placed in observation chambers, and their scratching behavior (number of scratching bouts) is video-recorded for 30 minutes.

-

Tissue Analysis: At the end of the study, skin samples are collected from the neck to measure levels of inflammatory cytokines and chemokines (e.g., IL-31, IL-10) via methods like ELISA or qPCR.

Pharmacokinetic Analysis

This protocol describes a general workflow for determining the pharmacokinetic profile of nalbuphine in an animal model.[19]

Objective: To quantify the concentration of nalbuphine in plasma over time following administration and to calculate key pharmacokinetic parameters.

Materials:

-

Test animals (e.g., C57BL/6 mice).

-

Nalbuphine formulation.

-

Blood collection supplies (e.g., EDTA tubes).

-

Centrifuge.

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Pharmacokinetic software (e.g., Phoenix/WinNonlin).

References

- 1. Nalbuphine - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. xenonillinois.com [xenonillinois.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. palliativedrugs.org [palliativedrugs.org]

- 6. Nalbuphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Nalbuphine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Nalbuphine: an autoradiographic opioid receptor binding profile in the central nervous system of an agonist/antagonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nalbuphine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. Nalbuphine | C21H27NO4 | CID 5311304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nalbuphine, a kappa opioid receptor agonist and mu opioid receptor antagonist attenuates pruritus, decreases IL-31, and increases IL-10 in mice with contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Nalbuphine Hydrochloride? [synapse.patsnap.com]

- 14. Antinociceptive effect of a novel long-acting nalbuphine preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The analgesic effect of nalbuphine and its long-acting prodrug, nalbuphine pivalate, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 17. Comparing efficacy and safety between Naldebain® and intravenous patient-controlled analgesia with fentanyl for pain management post-laparotomy: study protocol for a randomized controlled, non-inferior trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Pharmacokinetic Profiles of Nalbuphine after Intraperitoneal and Subcutaneous Administration to C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. avmajournals.avma.org [avmajournals.avma.org]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Kappa Opioid Receptor Agonism of Nalbuphine Sebacate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nalbuphine sebacate is a long-acting injectable prodrug of nalbuphine, a semi-synthetic opioid with a distinctive mixed agonist-antagonist profile at opioid receptors. Upon intramuscular administration, this compound forms an oil-based depot from which it is gradually released and hydrolyzed by endogenous esterases to yield the active compound, nalbuphine.[1] Nalbuphine functions as an agonist at the kappa opioid receptor (KOR) and an antagonist at the mu opioid receptor (MOR).[2][3][4] This dual mechanism of action confers effective analgesia with a potentially lower risk of the adverse effects commonly associated with full MOR agonists, such as respiratory depression and abuse potential. This technical guide provides a comprehensive overview of the KOR agonism of nalbuphine, including its pharmacological profile, the intricate signaling pathways it modulates, and detailed experimental protocols for its characterization.

Pharmacology of Nalbuphine

Nalbuphine's interaction with opioid receptors has been characterized primarily through in vitro binding assays. While data on this compound itself is limited due to its nature as a prodrug, the active metabolite, nalbuphine, has been studied more extensively.

Opioid Receptor Binding Affinity

The binding affinity of nalbuphine for various opioid receptors has been determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the concentration of the ligand required to occupy 50% of the receptors in vitro; a lower Ki value indicates a higher binding affinity.

Table 1: Nalbuphine Opioid Receptor Binding Affinities

| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |

| Mu (µ) | [3H]Dihydromorphine | Rat brain homogenates | 0.5 | [5] |

| Kappa (κ) | (-)-[3H]Ethylketocyclazocine | Rat brain homogenates | 29 | [5] |

| Delta (δ) | D-[3H]Ala2-D-Leu5-enkephalin | Rat brain homogenates | 60 | [5] |

Note: These values were determined in rat brain homogenates and may not be directly transferable to human receptors.

Functional Activity

Pharmacokinetics of this compound

The prodrug formulation of this compound provides an extended-release profile for nalbuphine.

Table 2: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Reference |

| Mean Absorption Time | 145.2 hours | |

| Bioavailability (relative to nalbuphine HCl) | 85.4% |

Kappa Opioid Receptor Signaling Pathways

Activation of the KOR by an agonist like nalbuphine initiates a cascade of intracellular signaling events. The KOR is canonically coupled to inhibitory G-proteins (Gαi/o).

G-Protein Dependent Signaling

Upon agonist binding, the KOR undergoes a conformational change, leading to the activation of the associated Gαi/o protein. This results in the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can also modulate the activity of various downstream effectors, including G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs).

β-Arrestin-2 Dependent Signaling

In addition to G-protein signaling, KOR activation can also lead to the recruitment of β-arrestin-2. This process is typically initiated by the phosphorylation of the intracellular C-terminal tail of the receptor by G-protein-coupled receptor kinases (GRKs). β-arrestin-2 binding can lead to receptor desensitization and internalization, as well as the activation of distinct signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) cascade. Evidence suggests that the G-protein pathway is primarily responsible for the therapeutic analgesic effects of KOR agonists, while the β-arrestin-2 pathway may mediate some of the adverse effects, such as dysphoria.

Experimental Protocols for KOR Agonist Characterization

The following protocols provide a general framework for the in vitro characterization of KOR agonists like nalbuphine.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the KOR.

Materials:

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human KOR.

-

Radioligand: [3H]U-69,593 (a selective KOR agonist).

-

Non-specific binding control: Unlabeled U-69,593 or another high-affinity KOR ligand (e.g., naloxone).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), [3H]U-69,593 (at a concentration near its Kd, typically 0.5-2 nM), and varying concentrations of the test compound (nalbuphine) in assay buffer.

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to the KOR.

Materials:

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human KOR.

-

Radioligand: [35S]GTPγS.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

GDP: Guanosine 5'-diphosphate.

-

Non-specific binding control: Unlabeled GTPγS.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes and store them at -80°C.

-

Reaction Setup: In a 96-well plate, add the cell membranes (10-20 µg protein/well), GDP (10-30 µM), and varying concentrations of the test compound (nalbuphine) in assay buffer.

-

Initiation: Initiate the reaction by adding [35S]GTPγS (final concentration 0.1-0.5 nM).

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the stimulated binding (CPM) against the logarithm of the agonist concentration to determine the EC50 and Emax values.

cAMP Inhibition Assay

This assay measures the ability of a KOR agonist to inhibit the production of cAMP.

Materials:

-

Cells: CHO or HEK293 cells stably expressing the human KOR.

-

Forskolin: An adenylyl cyclase activator.

-

IBMX: A phosphodiesterase inhibitor.

-

cAMP Assay Kit: (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with IBMX (typically 100-500 µM) for 15-30 minutes to prevent cAMP degradation.

-

Agonist and Forskolin Addition: Add varying concentrations of the test compound (nalbuphine) followed by a fixed concentration of forskolin (to stimulate cAMP production).

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration to determine the EC50 and Emax values.

Logical Relationship of this compound

This compound's unique position in opioid pharmacology stems from its prodrug nature and the mixed agonist-antagonist profile of its active metabolite, nalbuphine.

Conclusion

This compound, through its active metabolite nalbuphine, presents a compelling pharmacological profile as a KOR agonist and MOR antagonist. This dual activity offers the potential for effective pain management with a reduced side-effect profile compared to traditional MOR agonists. The detailed understanding of its interaction with the KOR and the subsequent signaling cascades is crucial for the rational design and development of novel analgesics. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of nalbuphine and other KOR-targeted compounds, ultimately contributing to the advancement of pain therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. The Mu/Kappa Agonist Nalbuphine Attenuates Sensitization to the Behavioral Effects of Cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PulmCrit Blog: Nalbuphine, the Diet Coke of opioids [emcrit.org]

- 4. Nalbuphine: an autoradiographic opioid receptor binding profile in the central nervous system of an agonist/antagonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effectiveness of nalbuphine, a κ-opioid receptor agonist and μ-opioid receptor antagonist, in the inhibition of INa , IK(M) , and IK(erg) unlinked to interaction with opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Hydrolysis of Nalbuphine Sebacate to Nalbuphine: A Technical Guide

Introduction

Nalbuphine is a potent semi-synthetic opioid analgesic with a mixed agonist-antagonist profile at opioid receptors.[1] While effective for managing moderate to severe pain, its clinical utility is often limited by a relatively short duration of action, necessitating frequent administrations.[2][3] To address this limitation, nalbuphine sebacate (also known as dithis compound or DNS) was developed. This compound is a long-acting injectable prodrug that consists of two nalbuphine molecules linked by a sebacic acid diester.[4] This design allows for a single intramuscular injection to provide sustained analgesic effects for up to seven days.[4][5]

This technical guide provides a comprehensive overview of the in vivo hydrolysis of this compound to its active nalbuphine form. It details the physiological mechanisms of release and conversion, summarizes key pharmacokinetic data from human and preclinical studies, and outlines the experimental and bioanalytical protocols essential for its study.

Mechanism of In Vivo Release and Hydrolysis

The extended-release profile of this compound is achieved through a multi-step physiological process following intramuscular (IM) injection of its oil-based formulation.[2][4]

-

Oil Depot Formation: Upon IM injection, the formulation, typically composed of this compound dissolved in a vehicle like benzyl benzoate and sesame oil, forms a localized oil depot within the muscle tissue.[4][6]

-

Gradual Diffusion: The lipophilic prodrug, this compound, slowly diffuses from this oil depot into the surrounding aqueous environment of the muscle tissue.[4]

-

Biphasic Hydrolysis: The conversion to the active drug, nalbuphine, occurs via two primary pathways:

-

Local Tissue Hydrolysis: A minor portion of the prodrug is hydrolyzed by esterase enzymes present in the surrounding tissue cells, releasing nalbuphine directly into the local area.[4]

-

Systemic Hydrolysis: The majority of the this compound prodrug is absorbed into the lymphatic system and subsequently enters the systemic circulation.[4] Once in the bloodstream, it is rapidly hydrolyzed by blood-borne esterases to release nalbuphine.[4][7]

-

The rate-limiting step in this cascade is the gradual diffusion of the prodrug from the intramuscular oil depot into the circulation, which governs the sustained release and prolonged therapeutic effect.[5]

References

- 1. xenonillinois.com [xenonillinois.com]

- 2. Pharmacokinetics of dithis compound and nalbuphine in human after intramuscular injection of dithis compound in an extended-release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nalbuphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Dithis compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Extended-Release Dithis compound Versus Intravenous Patient-Controlled Analgesia with Fentanyl for Postoperative Moderate-to-Severe Pain: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

Lipophilicity and Sustained Release of Nalbuphine Sebacate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of nalbuphine sebacate, a long-acting prodrug of the opioid analgesic nalbuphine. The document focuses on the pivotal role of lipophilicity in achieving a sustained release profile, offering valuable insights for researchers and professionals in drug development. Through a detailed examination of its mechanism, pharmacokinetic properties, and the experimental methodologies used for its evaluation, this guide serves as a comprehensive resource.

Core Concept: Leveraging Lipophilicity for Prolonged Analgesia

Nalbuphine, a potent analgesic, possesses a relatively short half-life, necessitating frequent administration to maintain therapeutic efficacy.[1] To address this limitation, this compound (also known as dithis compound or DNS) was developed as a long-acting prodrug.[2][3] The core principle behind its sustained release mechanism lies in a significant increase in lipophilicity.

The attachment of a sebacic acid linker to two nalbuphine molecules creates a highly lipophilic diester prodrug.[2][4] This increased lipophilicity is central to its prolonged action. When formulated in an oil-based vehicle, typically a mixture of sesame oil and benzyl benzoate, and administered via intramuscular injection, it forms a depot at the site of injection.[3][4][5][6] From this depot, the lipophilic prodrug is slowly released into the systemic circulation.[2][4] Once in the bloodstream, it is rapidly hydrolyzed by tissue and blood esterases to release the active nalbuphine.[2][7] This entire process ensures a slow but steady supply of the active drug, prolonging its analgesic effect for up to seven days.[8]

Mechanism of Action and Signaling Pathways

The therapeutic effects of nalbuphine, the active metabolite of this compound, are mediated through its interaction with opioid receptors. Nalbuphine is a mixed agonist-antagonist, exhibiting agonist activity at kappa (κ) opioid receptors and antagonist activity at mu (μ) opioid receptors.[2][9][10][11][12]

The analgesic properties are primarily attributed to its agonistic action on κ-opioid receptors.[2] Activation of these receptors inhibits the release of nociceptive neurotransmitters, such as substance P, thereby dampening the transmission of pain signals.[2] Furthermore, recent studies suggest that nalbuphine may also exert anti-inflammatory effects by down-regulating the NF-κB signaling pathway, which is involved in the inflammatory response.[13] The antagonism at the μ-opioid receptor is thought to contribute to a more favorable side-effect profile, with a lower risk of respiratory depression and abuse potential compared to full μ-opioid agonists.[2][14]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound and its formulation characteristics, providing a clear comparison of its properties.

| Parameter | Value | Species | Reference |

| Bioavailability (relative to nalbuphine HCl) | 85.4% | Human | [1],[7] |

| Mean Absorption Time | 145.2 hours | Human | [1],[7] |

| Time to Complete Release | ~6 days | Human | [1],[7] |

| Analgesic Duration | Up to 7 days | Human | [8] |

| Elimination Half-life (Nalbuphine) | ~5 hours | Human | [9] |

Table 1. Pharmacokinetic Parameters of this compound Following Intramuscular Administration.

| Component | Function | Concentration/Ratio | Reference |

| Dithis compound (SDE) | Prodrug | 70 mg/mL to 300 mg/mL | [6] |

| Sesame Oil | Vehicle | Variable | [3],[5] |

| Benzyl Benzoate | Co-solvent | Weight ratio to sesame oil of ~1.1-3:1 | [6] |

Table 2. Composition of this compound Extended-Release Formulation.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

Pharmacokinetic Studies in Humans

-

Study Design: An open-label, two-period, sequential study design is often employed.[1]

-

Subjects: Healthy human volunteers.[1]

-

Treatment:

-

Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration.

-

Sample Processing: To prevent the hydrolysis of this compound during analysis, blood samples are treated with an esterase inhibitor, such as thenoyltrifluoroacetone.[1]

-

Analytical Method: Plasma concentrations of nalbuphine and its prodrug are determined using a validated High-Performance Liquid Chromatography (HPLC) method.[15][16][17][18][19]

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, and bioavailability.

In Vitro Release Studies

-

Objective: To characterize the release profile of dithis compound from its oil-based formulation.

-

Methodology: A small drop in vitro release model can be utilized.[3]

-

The dithis compound formulation is introduced as small droplets into a dissolution medium using a stirrer to maximize the surface area of contact.[3]

-

Samples of the dissolution medium are collected at various time intervals.

-

The concentration of dithis compound in the collected samples is quantified using HPLC.

-

-

Key Finding: The in vitro release profile can be modulated by adjusting the weight ratio of benzyl benzoate to sesame oil in the formulation. A higher ratio of benzyl benzoate to sesame oil results in a longer release period.[3][5]

Analgesic Efficacy Studies in Animal Models

-

Animal Model: Male Sprague-Dawley rats are commonly used.[20][21][22]

-

Method: The cold ethanol tail-flick test is a standard method for assessing analgesic effect.[20][21][22]

-

Baseline tail-flick latency is measured by immersing the rat's tail in cold ethanol (-30°C).

-

Rats are administered either nalbuphine HCl (in saline) or nalbuphine pivalate (a similar long-acting prodrug, in sesame oil) via intramuscular injection.[20][21]

-

Tail-flick latency is measured at multiple time points post-injection.

-

-

Endpoint: The duration of the analgesic effect is determined by the time it takes for the tail-flick latency to return to baseline.

Conclusion

This compound represents a successful application of prodrug technology to overcome the pharmacokinetic limitations of a parent drug. By significantly increasing lipophilicity and utilizing an oil-based depot formulation, a sustained-release profile is achieved, offering prolonged analgesia with a potentially improved safety profile. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in the field of long-acting analgesics.

References

- 1. Pharmacokinetics of dithis compound and nalbuphine in human after intramuscular injection of dithis compound in an extended-release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Dithis compound? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Dithis compound - Wikipedia [en.wikipedia.org]

- 5. In vitro and in vivo release of dithis compound extended release formulation: Effect of the oil ratio on drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN106376232B - Pharmaceutical formulations for sustained release of this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. frontiersin.org [frontiersin.org]

- 9. mims.com [mims.com]

- 10. Nalbuphine, a non-controlled opioid analgesic, and its potential use in research mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nalbuphine - Wikipedia [en.wikipedia.org]

- 12. xenonillinois.com [xenonillinois.com]

- 13. Nalbuphine alleviates inflammation by down-regulating NF-κB in an acute inflammatory visceral pain rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Multimodal Analgesia with Extended-Release Dithis compound for Perioperative Pain Management in Upper Extremity Trauma Surgery: A Retrospective Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. repository.msa.edu.eg [repository.msa.edu.eg]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. [PDF] Stability-Indicating HPLC Method for Determination of Nalbuphine Hydrochloride | Semantic Scholar [semanticscholar.org]

- 19. Separation of Nalbuphine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 20. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 21. The analgesic effect of nalbuphine and its long-acting prodrug, nalbuphine pivalate, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Nalbuphine sebacate for chronic pain models in animals

An In-depth Technical Guide to Nalbuphine Sebacate for Chronic Pain Models in Animals

Introduction

Nalbuphine is a semi-synthetic mixed opioid agonist-antagonist analgesic with a well-established clinical history for managing moderate to severe pain.[1][2][3] Its unique pharmacological profile, acting as an agonist at the kappa-opioid receptor (KOR) and an antagonist at the mu-opioid receptor (MOR), provides potent analgesia while mitigating common side effects associated with pure MOR agonists, such as severe respiratory depression, abuse potential, and physical dependence.[1][4][5] To address the clinical need for sustained pain relief in chronic conditions, this compound was developed. This compound is a long-acting prodrug of nalbuphine, designed for extended release.[4][6] Upon intramuscular administration, this compound forms a depot from which it is slowly hydrolyzed by endogenous esterases, releasing the active nalbuphine molecule over several days.[4][7] This delivery system maintains therapeutic drug levels for a prolonged period, making it an ideal candidate for investigation in animal models of chronic pain.[6][7][8] This guide provides a technical overview for researchers on the mechanism, efficacy, and experimental application of this compound in preclinical chronic pain models.

Core Mechanism of Action

The therapeutic action of this compound is a two-step process involving its conversion to the active moiety, nalbuphine, and the subsequent interaction of nalbuphine with opioid receptors and inflammatory pathways.

2.1 Prodrug Conversion and Sustained Release Dithis compound, the formal name of the prodrug, is an ester of nalbuphine and sebacic acid.[4] This esterification increases the lipophilicity of the molecule, allowing it to be formulated in an oil-based vehicle for intramuscular injection.[6][7] Following injection, it creates a depot in the muscle tissue. From this depot, the compound is gradually released and hydrolyzed by esterases in the bloodstream and tissues to yield active nalbuphine.[4] This process provides a slow, sustained release of nalbuphine, with studies in humans showing that a single injection can provide pain relief for up to 6-7 days.[6][7][8]

2.2 Opioid Receptor Modulation The analgesic and safety profile of nalbuphine is defined by its dual action on opioid receptors:

-

Kappa-Opioid Receptor (KOR) Agonism: Activation of KORs in the central nervous system is the primary driver of nalbuphine's analgesic effects.[4][5] This action inhibits the release of neurotransmitters, such as substance P, which are critical for transmitting pain signals.[4]

-

Mu-Opioid Receptor (MOR) Antagonism: By acting as an antagonist at MORs, nalbuphine can reverse or prevent the adverse effects of MOR agonists, including respiratory depression and euphoria.[1][4] This antagonism is key to its lower abuse potential compared to traditional opioids.[4]

2.3 Anti-Inflammatory Action Beyond its direct effects on nociception, nalbuphine has demonstrated significant anti-inflammatory properties. Studies in animal models of inflammatory pain show that nalbuphine can down-regulate the NF-κB signaling pathway.[9][10][11] This leads to a reduction in the production and release of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), in both plasma and the spinal cord.[9][11] This mechanism contributes to its efficacy in inflammatory pain states.

Caption: Mechanism of action for this compound.

Efficacy in Preclinical Chronic Pain Models

The long-acting nature of this compound makes it particularly suitable for chronic pain models, which require sustained therapeutic effects to manage persistent hypersensitivity.

3.1 Neuropathic Pain Models The Chronic Constriction Injury (CCI) model is a standard for inducing neuropathic pain in rodents.[12] In this model, nalbuphine has been shown to produce dose-dependent antinociceptive effects.[13] While specific studies on the sebacate formulation in CCI are limited, the pharmacokinetic profile strongly suggests that a single administration would provide sustained relief from mechanical allodynia and thermal hyperalgesia, aligning with the extended-release properties observed in other contexts.[7] Studies in spared nerve injury (SNI) models, another neuropathic pain paradigm, have also evaluated nalbuphine's effects over extended periods.[14]

3.2 Inflammatory Pain Models The Complete Freund's Adjuvant (CFA) model is widely used to induce persistent inflammatory pain, mimicking conditions like arthritis.[15][16] CFA injection causes localized inflammation, edema, and lasting hypersensitivity.[17] Nalbuphine has proven effective at reducing inflammatory pain in rodent models, significantly decreasing writhing responses and increasing paw withdrawal thresholds.[9][11] The anti-inflammatory actions via NF-κB inhibition are particularly relevant in this model.[10] The sebacate formulation is expected to provide prolonged control over both the inflammatory and nociceptive components of this model following a single dose.

Quantitative Data Summary

The following table summarizes representative data on nalbuphine's efficacy. Data for the sebacate formulation is extrapolated based on its known long-acting properties, intended to provide a framework for experimental design.

| Animal Model | Pain Type | Drug Formulation | Dose Range (mg/kg) | Route | Key Quantitative Findings |

| Rat, CCI[12] | Neuropathic | Nalbuphine HCl | 0.5 - 10 | S.C./I.P. | Dose-dependent increase in paw withdrawal threshold (mechanical allodynia).[13] |

| Rat, CCI | Neuropathic | This compound | 30 - 150 | I.M. | Expected: Sustained increase in paw withdrawal threshold for up to 7 days. |

| Rat, Acetic Acid[9] | Inflammatory | Nalbuphine HCl | 0.01 | I.P. | Significant reduction in writhing count; increased paw withdrawal threshold.[9] |

| Rat, CFA[17] | Inflammatory | This compound | 30 - 150 | I.M. | Expected: Prolonged reduction of thermal hyperalgesia and mechanical allodynia; sustained decrease in paw edema. |

| Mouse[18] | Acute/Surgical | Nalbuphine HCl | 10 | S.C./I.P. | Peak plasma concentration at ~15 min (S.C.); clinical effects for ~2 hours.[18] |

| Human[7] | Post-Surgical | This compound | 150 | I.M. | Mean absorption time of ~145 hours; sustained therapeutic levels for ~6 days.[7] |

Detailed Experimental Protocols

5.1 Chronic Constriction Injury (CCI) Neuropathic Pain Model

This protocol describes the induction of neuropathic pain via loose ligation of the sciatic nerve in rats.[12]

-

Animal Subjects: Male Sprague-Dawley or Wistar rats (200-250g).

-

Anesthesia: Anesthetize the rat with isoflurane (2-3% for induction, 1.5-2% for maintenance) or an intraperitoneal injection of a ketamine/xylazine cocktail. Confirm surgical anesthesia by lack of pedal withdrawal reflex.

-

Surgical Procedure:

-

Place the anesthetized animal on a sterile field. Shave and sterilize the lateral aspect of the thigh.

-

Make a small incision through the skin and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.

-

Carefully free the nerve from surrounding connective tissue.

-

Using 4-0 chromic gut or silk suture, place four loose ligatures around the nerve, spaced approximately 1 mm apart.

-

The ligatures should be tightened just enough to cause a slight constriction of the nerve diameter without arresting epineural blood flow.

-

Close the muscle layer with a 4-0 absorbable suture and the skin with wound clips or sutures.

-

-

Post-Operative Care: Administer a single dose of a short-acting analgesic (e.g., carprofen) immediately post-surgery. House animals individually to prevent interference with the surgical site. Monitor for signs of infection.

-

Drug Administration: Administer this compound via intramuscular injection into the contralateral hindlimb at a predetermined time point post-surgery (e.g., day 7 or 14, once hypersensitivity is established).

-

Behavioral Testing:

-

Mechanical Allodynia: Assess using electronic or manual von Frey filaments on the plantar surface of the ipsilateral hind paw. Determine the 50% paw withdrawal threshold.

-

Thermal Hyperalgesia: Assess using a plantar test (Hargreaves) apparatus. Measure the latency to paw withdrawal from a radiant heat source.

-

Testing should be performed at baseline (before surgery), post-surgery (to confirm neuropathy), and at multiple time points after drug administration (e.g., 1, 3, 5, 7, and 10 days).

-

Caption: Experimental workflow for the CCI model.

5.2 Complete Freund's Adjuvant (CFA) Inflammatory Pain Model

This protocol details the induction of persistent inflammatory pain via CFA injection.[17][19]

-

Animal Subjects: Male or female Sprague-Dawley rats (180-220g).

-

Procedure:

-

Briefly restrain the animal or induce light isoflurane anesthesia.

-

Inject 100-150 µL of Complete Freund's Adjuvant (CFA) containing heat-killed M. tuberculosis (e.g., 1 mg/mL) into the plantar surface of the right hind paw using a 27- or 30-gauge needle.

-

Return the animal to its home cage. Inflammation and pain behaviors will develop over the next 24-48 hours and persist for weeks.[19]

-

-

Drug Administration: Once peak inflammation is established (e.g., 24-72 hours post-CFA), administer this compound via intramuscular injection into the contralateral hindlimb.

-

Behavioral and Physiological Assessment:

-

Paw Edema: Measure the paw diameter (medio-lateral and dorso-ventral) using a digital caliper.

-

Mechanical Allodynia: Assess using von Frey filaments on the plantar surface of the inflamed paw.

-